molecular formula C22H44N2O2 B4037124 N,N,N',N'-tetrabutylhexanediamide

N,N,N',N'-tetrabutylhexanediamide

Cat. No.: B4037124
M. Wt: 368.6 g/mol
InChI Key: QVQZFDVPVBBFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N',N'-Tetrabutylhexanediamide (molecular formula: C₂₂H₄₄N₂O₂; molecular weight: 368.606 g/mol) is a diamide derivative characterized by a hexanediamide backbone substituted with four butyl groups at the nitrogen atoms . Its IUPAC name is N~1~,N~1~,N~6~,N~6~-tetrabutylhexanediamide, and it is registered under ChemSpider ID 2206844. The compound exists as a structural isomer of N,N-dibutyl-N',N'-dibutylhexane-1,6-diamide, though detailed properties of the isomer remain unspecified .

Properties

IUPAC Name

N,N,N',N'-tetrabutylhexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O2/c1-5-9-17-23(18-10-6-2)21(25)15-13-14-16-22(26)24(19-11-7-3)20-12-8-4/h5-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQZFDVPVBBFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCCCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-tetrabutylhexanediamide can be synthesized through a multi-step reaction process. One common method involves the reaction of hexanedioic acid with dibutylamine in the presence of a dehydrating agent. The reaction typically proceeds as follows:

    Step 1: Hexanedioic acid is reacted with dibutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide intermediate.

    Step 2: The intermediate is then further reacted with an excess of dibutylamine to yield N,N,N’,N’-tetrabutylhexanediamide.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-tetrabutylhexanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrabutylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the diamide into its corresponding amine derivatives.

    Substitution: The butyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides can be used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of N,N,N’,N’-tetrabutylhexanediamide.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted diamide derivatives with different alkyl or aryl groups.

Scientific Research Applications

N,N,N’,N’-tetrabutylhexanediamide has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrabutylhexanediamide involves its interaction with specific molecular targets. The butyl groups on the nitrogen atoms can interact with hydrophobic pockets in proteins or enzymes, leading to inhibition or modulation of their activity. The compound can also form coordination complexes with metal ions, affecting their reactivity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections categorize structurally analogous diamides based on backbone length, alkyl chain substituents, and functional group variations. Data are synthesized from peer-reviewed studies, patents, and chemical databases.

Variation in Diamide Backbone Length

Compounds with shorter or longer carbon chains in the diamide backbone demonstrate distinct physicochemical properties:

Compound Name Backbone Length Molecular Formula Molecular Weight (g/mol) Key Differences vs. Tetrabutylhexanediamide References
N,N,N',N'-Tetrabutylpentanediamide C₅ C₂₁H₄₂N₂O₂ 354.57 Shorter backbone reduces molecular weight and may lower melting point. Increased rigidity due to reduced methylene units.
N,N,N',N'-Tetrahexylbutanediamide C₄ C₂₆H₅₂N₂O₂ ~424.72 (estimated) Shorter backbone (C₄) with longer hexyl chains enhances hydrophobicity. Likely higher viscosity.
N,N,N',N'-Tetramethylethanediamide C₂ C₆H₁₂N₂O₂ 144.17 Minimal backbone length with methyl groups; highly polar, smaller size enables solubility in polar solvents.

Variation in Alkyl Chain Substituents

Alkyl chain length and branching significantly influence solubility, thermal stability, and steric effects:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Differences vs. Tetrabutylhexanediamide References
N,N,N',N'-Tetraoctylpropanediamide Octyl (C₈) C₃₄H₆₈N₂O₂ ~552.94 (estimated) Longer octyl chains increase hydrophobicity and likely reduce crystallinity.
N,N,N',N'-Tetramethylethanediamide Methyl (C₁) C₆H₁₂N₂O₂ 144.17 Smaller substituents reduce steric hindrance, enhancing reactivity in nucleophilic reactions.
N,N,N',N'-Tetrakis(2-thienylmethyl)hexanediamide Thienylmethyl C₂₆H₃₂N₂O₂S₄ ~548.86 (estimated) Aromatic thienyl groups introduce π-π interactions, potentially useful in catalysis or materials science.

Inference : Bulky substituents (e.g., octyl, thienylmethyl) enhance steric shielding and may stabilize metal complexes, whereas shorter chains (e.g., methyl) favor solubility in polar media .

Functional Group Variations

Heteroatom-containing or aromatic substituents alter electronic properties:

Compound Name Functional Groups Molecular Formula Key Differences vs. Tetrabutylhexanediamide References
N,N′-Bis(4-methoxybenzyl)-N,N′-bis(2-thienylmethyl)hexanediamide Methoxybenzyl, thienyl C₃₈H₄₄N₂O₄S₂ Electron-rich groups (methoxy, thienyl) enhance ligand-metal charge transfer.
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) Chlorophenyl, trifluoromethyl C₃₁H₂₃ClF₆N₂O₂ Electronegative groups (Cl, CF₃) increase acidity and binding affinity for hard metals.

Inference : Electron-withdrawing groups (e.g., CF₃, Cl) improve metal-coordination efficiency, while electron-donating groups (e.g., methoxy) may stabilize radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N,N',N'-tetrabutylhexanediamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N,N',N'-tetrabutylhexanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.